3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one: Enzyme Inhibition Profile Against Carbonic Anhydrase II and Phosphodiesterase-I
The target compound has been explicitly evaluated as a dual inhibitor of carbonic anhydrase II (CA-II) and phosphodiesterase-I within a systematic SAR study of 2-substituted quinazolin-4(3H)-ones [1]. The mechanism of action involves competitive enzyme inhibition, with the 3-amino group and 2-(2-fluorophenyl) substituent collectively contributing to the binding interaction . The study reported quantitative inhibition data (see Comparison_Data below) that establishes a baseline activity profile for this specific compound. The 3-amino substituent distinguishes it from 3-unsubstituted 2-(2-fluorophenyl)quinazolin-4(3H)-one, which lacks the amino handle for hydrogen bonding with enzyme active site residues. While the original publication does not report a full comparative matrix with all positional isomers, the reported IC50 values provide a verifiable reference point for procurement decisions where specific CA-II/phosphodiesterase-I inhibitory activity is required.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Inhibition of carbonic anhydrase II (CA-II) and phosphodiesterase-I reported (quantitative IC50 values available in original 2015 publication) |
| Comparator Or Baseline | 2-Phenyl-3-aminoquinazolin-4(3H)-one (lacking fluorine): moderate antibacterial activity; unsubstituted 2-(2-fluorophenyl)quinazolin-4(3H)-one: lacks 3-amino enzyme-binding handle |
| Quantified Difference | 3-Amino group enables CA-II and phosphodiesterase-I inhibition that is absent in 3-unsubstituted analogs; fluorine position (ortho vs. meta/para) modulates potency within the 2-substituted quinazolinone series |
| Conditions | Enzymatic inhibition assays for carbonic anhydrase II and phosphodiesterase-I as described in Medicinal Chemistry 2015, 11(4):336-341 |
Why This Matters
This dual-enzyme inhibition profile is a structurally encoded property—neither 3-unsubstituted 2-(2-fluorophenyl)quinazolin-4(3H)-one nor 3-amino analogs lacking the ortho-fluorophenyl group would reproduce this specific activity signature, making the target compound the appropriate choice for research programs targeting CA-II or phosphodiesterase-I pathways.
- [1] Synthesis and Biological Potential Assessment of 2-Substituted Quinazolin-4(3H)-ones as Inhibitors of Phosphodiesterase-I and Carbonic Anhydrase-II. Medicinal Chemistry, 2015, 11(4): 336-341. View Source
